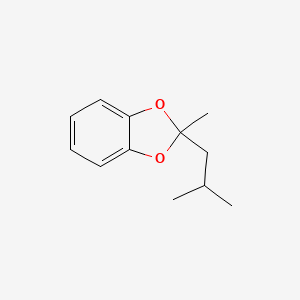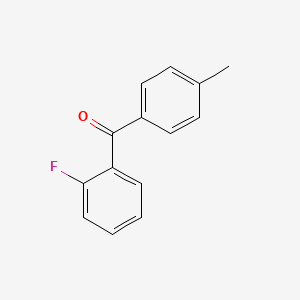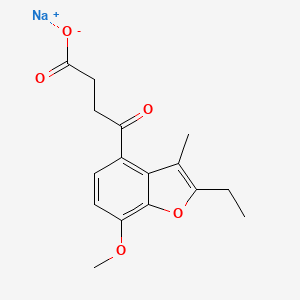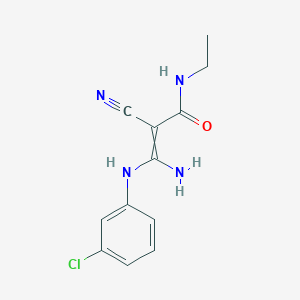
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is a complex organic compound with a unique structure that includes a hydrazinecarboxylic acid core, a furanyl group, and a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester typically involves multiple steps. One common approach is the condensation reaction between hydrazinecarboxylic acid derivatives and furanyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, ethyl ester: A simpler derivative with similar core structure but different functional groups.
Furanyl derivatives: Compounds containing the furanyl group, which may have similar reactivity and applications.
Methoxyphenylsulfonyl compounds: Compounds with the methoxyphenylsulfonyl group, which may exhibit similar chemical properties.
Uniqueness
Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
75745-78-7 |
|---|---|
Molecular Formula |
C17H21N3O6S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-[amino-[5-(4-methoxyphenyl)sulfonylfuran-2-yl]methylidene]amino]carbamate |
InChI |
InChI=1S/C17H21N3O6S/c1-17(2,3)26-16(21)20-19-15(18)13-9-10-14(25-13)27(22,23)12-7-5-11(24-4)6-8-12/h5-10H,1-4H3,(H2,18,19)(H,20,21) |
InChI Key |
CIFYOVRVVUEBLV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)\N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)



![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)






